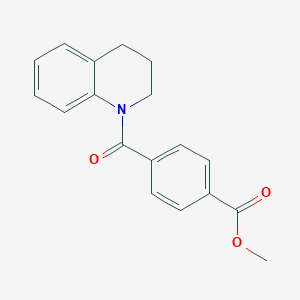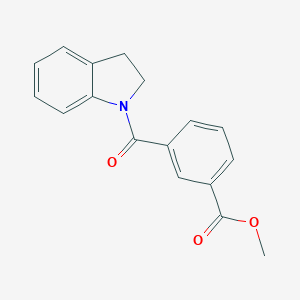![molecular formula C16H17N3OS B250495 N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide](/img/structure/B250495.png)
N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide, commonly known as ANCCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. ANCCA belongs to the class of compounds known as HDAC inhibitors, which have been found to have anticancer properties.
作用机制
ANCCA inhibits the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones. This leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. ANCCA has been found to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage repair.
Biochemical and Physiological Effects:
ANCCA has been found to have a number of biochemical and physiological effects. In cancer cells, ANCCA induces cell cycle arrest, differentiation, and apoptosis. ANCCA also sensitizes cancer cells to chemotherapy and radiation therapy. In addition, ANCCA has been found to have anti-inflammatory effects and to regulate glucose metabolism.
实验室实验的优点和局限性
ANCCA has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential as a therapeutic agent. However, ANCCA also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, ANCCA has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are a number of future directions for research on ANCCA. One area of interest is the development of ANCCA analogs with improved solubility and potency. Another area of interest is the study of ANCCA in combination with other therapeutic agents, such as chemotherapy and radiation therapy. Finally, the safety and efficacy of ANCCA in humans needs to be tested in clinical trials.
合成方法
The synthesis of ANCCA involves the reaction of 3-aminophenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with aniline and thiourea to form ANCCA. The yield of ANCCA is typically around 50%, and the compound can be purified by recrystallization from a suitable solvent.
科学研究应用
ANCCA has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. HDAC inhibitors, including ANCCA, have been found to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. ANCCA has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
属性
分子式 |
C16H17N3OS |
|---|---|
分子量 |
299.4 g/mol |
IUPAC 名称 |
N-[3-(phenylcarbamothioylamino)phenyl]propanamide |
InChI |
InChI=1S/C16H17N3OS/c1-2-15(20)17-13-9-6-10-14(11-13)19-16(21)18-12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,20)(H2,18,19,21) |
InChI 键 |
WONWKIOTYVIPEW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2 |
规范 SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250412.png)
![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)

![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-[(2-methoxyanilino)carbonyl]benzoate](/img/structure/B250426.png)
![Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250428.png)

![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)